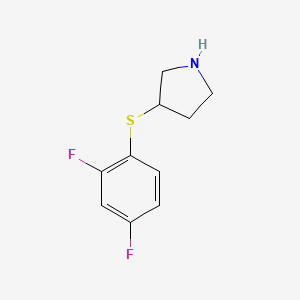
3-(2,4-Difluorophenyl)sulfanylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Difluorophenyl)sulfanylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2,4-difluorophenyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)sulfanylpyrrolidine typically involves the reaction of 2,4-difluorothiophenol with a pyrrolidine derivative. One common method includes the nucleophilic substitution reaction where 2,4-difluorothiophenol reacts with a halogenated pyrrolidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)sulfanylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified sulfanyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(2,4-Difluorophenyl)sulfanylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)sulfanylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity, while the sulfanyl group can participate in redox reactions or form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenyl)thio)pyrrolidine
- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Uniqueness
3-(2,4-Difluorophenyl)sulfanylpyrrolidine is unique due to the combination of the difluorophenyl and sulfanyl groups, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may offer enhanced reactivity or specificity in certain applications.
Properties
Molecular Formula |
C10H11F2NS |
|---|---|
Molecular Weight |
215.26 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)sulfanylpyrrolidine |
InChI |
InChI=1S/C10H11F2NS/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 |
InChI Key |
ANYBRMASAXHZAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1SC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















